molecular formula C12H10N4 B2677098 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile CAS No. 906214-79-7

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile

Cat. No.: B2677098
CAS No.: 906214-79-7
M. Wt: 210.24
InChI Key: JKRJFBGOHOQISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile (CAS: 906214-79-7) is a nicotinonitrile derivative featuring a pyridine ring substituted at the 3-position with a methylamine group linked to a second pyridine ring via an amino bridge. This compound is part of a broader class of pyridine-based heterocycles, which are widely studied for their pharmacological and material science applications. Its molecular formula is C₁₂H₁₀N₄, with a molecular weight of 210.24 g/mol (">[14]. It is commercially available in high purity (≥95%) from suppliers such as Combi-Blocks and CymitQuimica, with stock quantities ranging from 1 mg to 5 g ((.

Properties

IUPAC Name

2-(pyridin-3-ylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10/h1-6,8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRJFBGOHOQISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile typically involves the reaction of 3-pyridinemethanamine with 2-chloronicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Functional Analogues

The following table highlights structural analogues of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile, emphasizing substituent variations and their impact on biological and physicochemical properties:

Compound Substituents Key Properties Biological Activity Reference
This compound Pyridin-3-ylmethylamino at position 2 of nicotinonitrile High purity (97%), commercially available Not explicitly reported; structural similarity suggests potential kinase inhibition ((
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c) Methylthio and bromobenzofuran substituents Synthesized via SNAr reactions Anticancer activity under evaluation
4,6-Diphenyl-2-(phenylamino)nicotinonitrile (3a) Phenylamino and diphenyl substituents Synthesized via Cu(I)-catalyzed N-arylation Not reported; structural motif common in kinase inhibitors
6-((4-Chlorophenyl)amino)nicotinonitrile (12a) 4-Chlorophenylamino substituent Crystalline solid (m.p. 129–131°C), 73% yield Antioxidant activity comparable to ascorbic acid (
2-[[6-(3,3-Difluoro-1-pyrrolidinyl)-4-[1-(3-oxetanyl)-4-piperidinyl]-2-pyridinyl]amino]-4-pyridinecarbonitrile Complex fluorinated and piperidinyl substituents High molecular weight (440.50 g/mol) Targets MAP3K12 and related kinases; preclinical anticancer candidate

Key Observations

Substituent Influence on Bioactivity: Electron-Withdrawing Groups: Compounds like 5c (bromobenzofuran) and 12a (4-chlorophenyl) exhibit enhanced stability and bioactivity due to electron-withdrawing substituents, which improve binding to enzymatic targets (. Amino Linkers: The pyridinylmethylamino group in this compound may enhance solubility compared to bulkier aryl substituents (e.g., diphenyl in 3a), though this remains speculative without solubility data (.

Synthetic Accessibility: The Cu(I)-catalyzed N-arylation method used for 3a (yield: ~70–84%) is more efficient than traditional SNAr routes (e.g., 5c, yield: ~45–73%) (.

Therapeutic Potential: Anticancer Activity: Fluorinated derivatives like the compound in show promise in targeting kinases (e.g., MAP3K12), while bromobenzofuran analogues (5c) are under evaluation for cytotoxicity (. Antioxidant Activity: Chlorophenyl-substituted nicotinonitriles (12a) demonstrate significant antioxidant efficacy, though this compound lacks comparable data (.

Biological Activity

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile is a compound of interest in medicinal chemistry due to its unique structural features, including a pyridine ring and a nitrile functional group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₉N₃
  • Molecular Weight : 210.23 g/mol
  • Appearance : White powder, soluble in polar solvents

The compound's structure allows for diverse chemical reactivity, including nucleophilic addition reactions due to the nitrile group and electrophilic aromatic substitution related to the pyridine moiety.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anti-cancer properties. Research indicates that it may inhibit the proliferation of specific tumor types, potentially through interactions with receptors involved in cancer pathways. Molecular docking studies have provided insights into its binding affinities with various biological targets.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound shows promise as an anti-inflammatory agent. The mechanisms underlying these effects are still being elucidated, but initial findings suggest that it may modulate inflammatory pathways, providing a dual therapeutic potential against cancer and inflammation.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : Significant reduction in cell viability was observed in breast and lung cancer cell lines treated with the compound, with IC50 values indicating potent activity.
  • Inflammation Model :
    • Objective : Assess anti-inflammatory effects in an animal model.
    • Findings : Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound may be attributed to:

  • Receptor Interactions : Binding to specific receptors involved in cell proliferation and inflammation.
  • Enzyme Inhibition : Potential inhibition of key enzymes that regulate inflammatory responses and cancer cell growth.

Comparative Analysis

To better understand the compound's position within medicinal chemistry, a comparison with related compounds is provided below:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundPyridine + NitrileAnti-cancer, Anti-inflammatoryUnique amino linkage
2-Amino-3-cyanopyridinePyridine derivativeAntimicrobialBasic amino structure
NicotinamidePyridine derivativeMetabolic rolesEssential vitamin (B3)
Pyridinylmethanamine derivativesPyridine + AmineVaries (antimicrobial potential)Varies based on substituents

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile, and how is reaction success validated?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a trifluoromethanesulfonic acid ester intermediate can react with 2-(aminomethyl)pyridine under reflux in 1,2-dimethoxyethane (DME) . Key steps include:

Reagent selection : Use of polar aprotic solvents (e.g., DME) and catalysts to enhance reactivity.

Purification : Column chromatography or recrystallization to isolate the product.

Validation :

  • NMR spectroscopy : Confirms substitution patterns (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₁N₄: 217.10) .

Advanced: How can crystallographic software resolve structural ambiguities in nicotinonitrile derivatives?

Answer:
Crystallographic tools like SHELXL (for refinement) and WinGX (for data processing) are critical:

SHELXL : Refines atomic coordinates against high-resolution X-ray data, addressing thermal motion discrepancies via anisotropic displacement parameters .

ORTEP-3 : Visualizes thermal ellipsoids to identify disordered regions or non-covalent interactions (e.g., hydrogen bonding between pyridine N and nitrile groups) .

Data contradiction : If R-factors diverge (>5%), re-examine twinning or solvent masking using SHELXPRO .

Basic: What spectroscopic techniques are essential for characterizing structural integrity?

Answer:

¹H/¹³C NMR :

  • Pyridyl protons appear as distinct multiplets (δ 7.5–9.0 ppm).
  • Nitrile carbons resonate at δ 115–120 ppm in ¹³C spectra.

IR spectroscopy : Confirms nitrile presence via a sharp C≡N stretch (~2200 cm⁻¹).

HPLC-MS : Ensures >95% purity and detects byproducts (e.g., unreacted amine precursors) .

Advanced: How should researchers design experiments to analyze contradictory solubility or stability data?

Answer:

Controlled stability assays :

  • Test degradation in solvents (DMSO, water) under varied temperatures (25°C vs. 40°C).
  • Monitor via UV-Vis spectroscopy (λ_max for nitrile: ~270 nm).

Solubility profiling :

  • Use phase-solubility diagrams with co-solvents (e.g., PEG-400).
  • Validate with dynamic light scattering (DLS) to detect aggregation .

Basic: What reaction conditions optimize yields for pyridine-substituted nicotinonitriles?

Answer:

ParameterOptimal ConditionImpact on Yield
Solvent DME or DMFEnhances nucleophilicity
Temperature 80–100°CAccelerates coupling
Catalyst Pd(PPh₃)₄ or CuIFacilitates C–N bond formation
Reaction Time 12–24 hoursMinimizes side reactions
Yields typically range from 60–80%, validated by TLC and HPLC .

Advanced: What computational approaches predict reactivity in nicotinonitrile-based pharmacophores?

Answer:

DFT calculations :

  • Model electrophilic Fukui indices to identify reactive sites (e.g., nitrile vs. pyridine N).

Molecular docking :

  • Screen against biological targets (e.g., kinases) using AutoDock Vina.
  • Validate with MD simulations to assess binding stability (<2.0 Å RMSD) .

Basic: How are impurities or byproducts identified during synthesis?

Answer:

HPLC-DAD : Detects unreacted starting materials (retention time shifts).

LC-MS/MS : Identifies hydrolyzed byproducts (e.g., amide formation from nitrile hydrolysis).

Elemental analysis : Confirms stoichiometry (e.g., C: 66.35%, H: 5.06%, N: 25.82%) .

Advanced: What strategies validate hydrogen-bonding networks in crystalline forms?

Answer:

X-ray crystallography :

  • Refine H-atom positions using SHELXL’s HFIX command.
  • Analyze intermolecular distances (e.g., N–H···N < 2.2 Å) .

Hirshfeld surface analysis :

  • Quantify contact contributions (e.g., C–H···π interactions) via CrystalExplorer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.